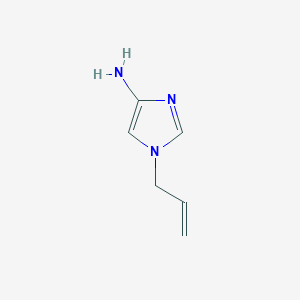
1-Allyl-1H-imidazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-1H-imidazol-4-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features an allyl group attached to the nitrogen at position 1 and an amine group at position 4. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-1H-imidazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The allyl and amine groups can participate in substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Allyl-1H-imidazol-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-Allyl-1H-imidazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazol-4-amine: Similar structure but with a methyl group instead of an allyl group.
1-Ethyl-1H-imidazol-4-amine: Similar structure but with an ethyl group instead of an allyl group.
1-Propyl-1H-imidazol-4-amine: Similar structure but with a propyl group instead of an allyl group.
Uniqueness: 1-Allyl-1H-imidazol-4-amine is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H9N3 |
|---|---|
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
1-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C6H9N3/c1-2-3-9-4-6(7)8-5-9/h2,4-5H,1,3,7H2 |
InChI-Schlüssel |
WKWRMSKCJNMACM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=C(N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


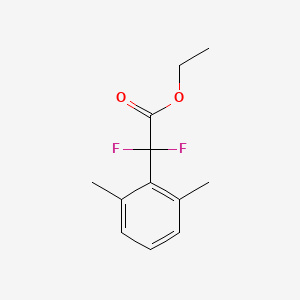
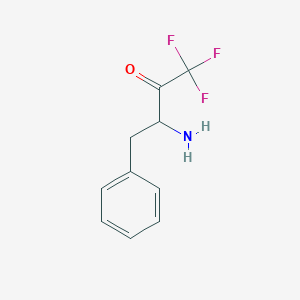
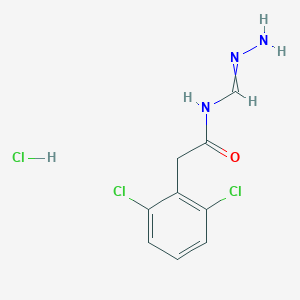
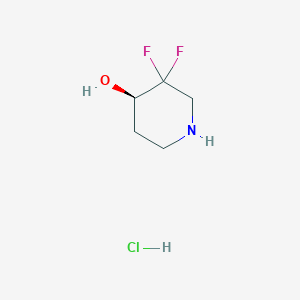
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)

![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)
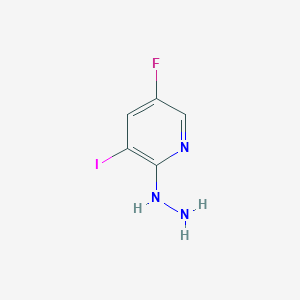
![4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol](/img/structure/B12444981.png)
![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)
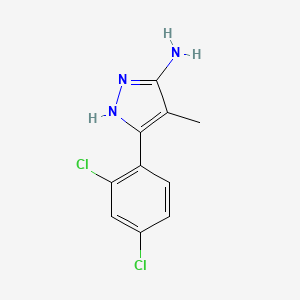
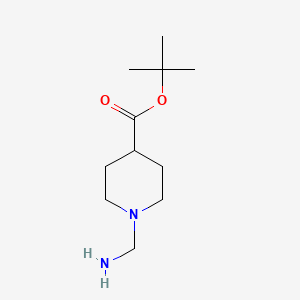
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)
